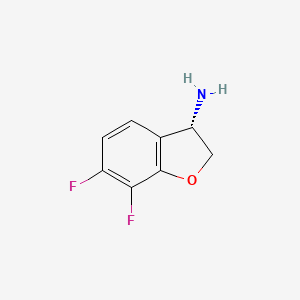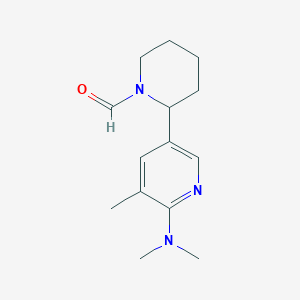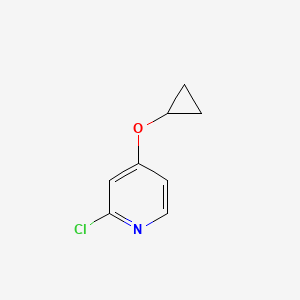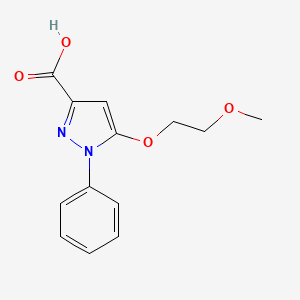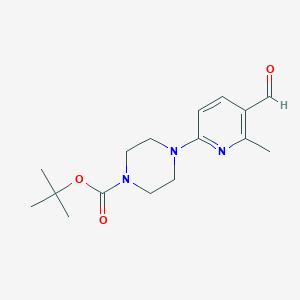
tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-formyl-6-methylpyridin-2-amine with tert-butyl 4-piperazinecarboxylate under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological processes . Its unique structure makes it valuable for various research purposes .
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways . The exact mechanism can vary depending on the context in which it is used, but it generally involves binding to target molecules and modulating their activity . This can lead to various biological effects, making it a useful compound for research .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate and tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . These compounds share similar structural features but differ in their functional groups, which can lead to differences in their chemical reactivity and applications . The unique formyl group in this compound distinguishes it from these similar compounds and contributes to its specific properties and uses .
Propriétés
Formule moléculaire |
C16H23N3O3 |
|---|---|
Poids moléculaire |
305.37 g/mol |
Nom IUPAC |
tert-butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-12-13(11-20)5-6-14(17-12)18-7-9-19(10-8-18)15(21)22-16(2,3)4/h5-6,11H,7-10H2,1-4H3 |
Clé InChI |
ATMRHBHECDDLMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)

![N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11806913.png)
